Chimyl alcohol
Overview
Description
Chimyl alcohol, also known as 1-O-hexadecyl glycerol, is an organic compound with the chemical formula HOCH₂CH(OH)CH₂OC₁₆H₃₃. It is a colorless solid and one of the monoethers of glycerol. This compound is a derivative of the fatty alcohol sterol and is found in the liver of the shark Centrophorus squamosus . It is a component of some lipid membranes and plays a role in various biological processes.
Mechanism of Action
Target of Action
Chimyl alcohol, also known as 1-O-Hexadecyl-Rac-Glycerol, is primarily involved in the formation and function of lipid membranes . It is a component of some lipid membranes, and its primary targets are these biological structures .
Mode of Action
The compound is a monoether formed by the condensation of cetyl alcohol with one of the two primary alcohol sites of glycerol . Its mode of action involves the insertion of the hydrophobic cetyl chain into lipid bilayers or liposome structures, thereby influencing the fluidity and phase behavior of these membranes .
Biochemical Pathways
This compound is a precursor in plasmalogen and phospholipid biosynthesis, which are the main irreplaceable components of cell membranes . It is also involved in the regulation of enzymes involved in carbohydrate chemistry .
Pharmacokinetics
It is known that the compound is found in the liver of the shark centrophorus squamosus , suggesting that it may be metabolized and distributed in the body
Result of Action
This compound has been shown to exhibit proinflammatory activity both in vivo and in vitro . It enhances cell proliferation, increases the activity of the proinflammatory marker CD86, and increases the level of ROS/NO/lysosome activity . It also suppresses the synthesis of PGE2, a potent inflammatory mediator .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its interaction with lipid membranes can be affected by temperature . At low temperatures, the rotational freedom of the chains is drastically hindered, while at higher temperatures, typical values of rotator phases are observed . Moreover, daily exposure to environmental stresses, such as chemicals, low humidity, and ultraviolet light (UV), can initiate and promote the development of various skin problems .
Biochemical Analysis
Biochemical Properties
Chimyl alcohol is a component of some lipid membranes . It is involved in the formation of monoethers of glycerol, which are derivatives of the fatty alcohol sterol
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to suppress the inflammatory process in normal human epidermal keratinocytes (NHEKs) after UVB exposure . It also enhances cell proliferation without changing the spleen’s weight, increases the activity of the proinflammatory marker CD86, and increases the level of reactive oxygen species (ROS)/nitric oxide (NO)/lysosome activity .
Molecular Mechanism
It is known that it is a monoether formed by condensation of cetyl alcohol with one of the two primary alcohol sites of glycerol This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It has been shown to suppress cell damage and reduce intracellular levels of reactive oxygen species (ROS) in normal human epidermal keratinocytes (NHEKs) after UVB exposure
Metabolic Pathways
This compound is involved in the formation of monoethers of glycerol, which are derivatives of the fatty alcohol sterol
Preparation Methods
Chimyl alcohol can be synthesized through several methods. One approach involves the chemoselective opening of the epoxide ring by onium quaternary salts and ionic liquids . This method includes solvent-free reactions catalyzed by these salts and a series of one-pot reactions. Another method involves the condensation of cetyl alcohol with one of the two primary alcohol sites of glycerol . Industrial production methods often involve the extraction of this compound from natural sources such as shark liver oil .
Chemical Reactions Analysis
Chimyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phase-transfer catalysts and ionic liquids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of aldehydes or carboxylic acids, while reduction can produce alkanes or alcohols .
Scientific Research Applications
Chimyl alcohol has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it is studied for its role in lipid membranes and its effects on cell proliferation and immune responses . In medicine, this compound has been investigated for its potential as an immunostimulant and its proinflammatory activity . In industry, it is used in the formulation of skin penetration modulators and as an anti-fouling agent in marine paints .
Comparison with Similar Compounds
Chimyl alcohol is similar to other alkylglycerols such as batyl alcohol and selachyl alcohol. These compounds share similar structures and biological activities . this compound is unique in its specific effects on immune responses and its potential as an anti-fouling agent . The similar compounds include:
- Batyl alcohol
- Selachyl alcohol
This compound stands out due to its specific applications in medicine and industry, as well as its unique mechanism of action.
Properties
IUPAC Name |
3-hexadecoxypropane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWQBDFWEXAXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862067 | |
Record name | 3-(Hexadecyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862067 | |
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Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Chimyl alcohol | |
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CAS No. |
6145-69-3, 10550-58-0, 53584-29-5 | |
Record name | 1-O-Hexadecylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6145-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetyl glyceryl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-3-(Hexadecyloxy)propane-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010550580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chimyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chimyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59269 | |
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Record name | 3-(Hexadecyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-3-(hexadecyloxy)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CETYL GLYCERYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9FNL3D0MN | |
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Synthesis routes and methods
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